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Cat. No.: B15576841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The FS-2 radical (FSS•) is a species of interest in various chemical contexts, including

atmospheric and combustion chemistry. Understanding its fundamental properties is crucial for

elucidating its reactivity and potential roles in complex chemical systems. Computational

chemistry offers a powerful avenue for investigating the properties of transient species like the

FS-2 radical. This guide provides a comparative overview of the structural and vibrational

properties of the FS-2 radical, benchmarked against the related FSO radical, supported by

experimental and computational data.

Comparative Analysis of Radical Properties
The following table summarizes key structural and vibrational parameters for the FS-2 and FSO

radicals, derived from both experimental measurements and computational studies.
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Property FS-2 Radical (FSS•) FSO Radical (FSO•)

Symmetry C_s C_s

Electronic State X̃  ²A" X̃  ²A"

Bond Lengths (Å)

r(S-F) 1.651 (ab initio) 1.606 (QCISD(T)/6-31G)

r(S-S) / r(S-O) 1.865 (ab initio) 1.455 (QCISD(T)/6-31G)

Bond Angle (°)

∠(FSS) / ∠(FSO) 109.1 (ab initio) 108.3 (QCISD(T)/6-31G*)

Vibrational Frequencies (cm⁻¹)

ν₁ (S-F stretch) 705 (experimental) Not Available

ν₂ (bend) 293 (experimental) Not Available

ν₃ (S-S / S-O stretch) 684 (experimental) Not Available

Experimental and Computational Protocols
A detailed understanding of the methodologies employed is essential for interpreting the

presented data.

FS-2 Radical Characterization
Experimental Protocol: Laser-Induced Fluorescence (LIF) Spectroscopy

The experimental data for the FS-2 radical were obtained using laser-induced fluorescence

(LIF) spectroscopy. This technique involves the following key steps:

Radical Generation: The FS-2 radical was produced by the reaction of fluorine atoms with

various sulfur-containing precursor molecules, such as carbonyl sulfide (COS), hydrogen

sulfide (H₂S), or carbon disulfide (CS₂).

Supersonic Expansion: The reaction products were subjected to supersonic expansion,

which cools the molecules to very low rotational and vibrational temperatures. This cooling
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simplifies the resulting spectra, enabling more precise analysis.

Laser Excitation: A tunable laser was used to excite the FS-2 radicals from their ground

electronic state (X̃  ²A") to an excited electronic state (Ã ²A').

Fluorescence Detection: The subsequent fluorescence emitted as the radicals relaxed back

to the ground state was detected.

Spectral Analysis: The analysis of the vibronic and rotational structure of the LIF spectrum

yielded the vibrational frequencies and rotational constants, from which the geometrical

parameters of the radical in its ground and excited states were derived.

Computational Protocol: Ab Initio Calculations

The theoretical structural parameters for the FS-2 radical were obtained from ab initio

calculations, which are computational methods based on quantum mechanics from first

principles. While the specific level of theory and basis set are not detailed in the provided

search result, a common approach for such calculations involves:

Method Selection: Choosing a suitable ab initio method, such as Hartree-Fock (HF), Møller-

Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, which account for

electron correlation to varying degrees.

Basis Set Selection: Selecting a basis set, which is a set of mathematical functions used to

represent the electronic wavefunctions of the atoms in the molecule. The choice of basis set

(e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ) affects the accuracy

and computational cost.

Geometry Optimization: The molecular geometry (bond lengths and angles) is systematically

varied to find the arrangement with the lowest energy, which corresponds to the equilibrium

structure of the radical.

Frequency Calculation: Once the optimized geometry is found, the vibrational frequencies

are calculated by determining the second derivatives of the energy with respect to the atomic

coordinates.

FSO Radical Computational Study
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Computational Protocol: Quadratic Configuration Interaction (QCISD(T))

The computational data for the FSO radical were obtained using the Quadratic Configuration

Interaction method including single, double, and a perturbative treatment of triple excitations

(QCISD(T)). This high-level ab initio method is known for providing accurate results for

molecular properties. The protocol for these calculations typically includes:

Method: QCISD(T) for accurate treatment of electron correlation.

Basis Set: 6-31G* was used, which includes polarization functions on heavy atoms to better

describe the bonding environment.

Geometry Optimization: Similar to the protocol for FS-2, the geometry of the FSO radical

was optimized to find the minimum energy structure.

Property Calculations: Following geometry optimization, various molecular properties such

as bond lengths, bond angles, and vibrational frequencies are calculated.

Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational study of radical

properties using quantum chemical methods.
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Caption: Computational workflow for determining radical properties.
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To cite this document: BenchChem. [Computational Insights into the FS-2 Radical: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576841#computational-studies-of-fs-2-radical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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